(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine
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Overview
Description
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a chemical compound that features a benzo[d]furan ring substituted with a chlorine atom at the 5-position and a butylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine typically involves the following steps:
Formation of the Benzo[d]furan Ring: The benzo[d]furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Butylamine Group: The butylamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the butylamine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen, which have similar structural features and biological activities
Chlorinated Aromatics: Compounds like chlorobenzene and chlorotoluene, which share the chlorine substitution pattern.
Uniqueness
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is unique due to its specific combination of a benzo[d]furan ring, chlorine substitution, and butylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m0/s1 |
InChI Key |
SVZUBEVKYOBFFC-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
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